molecular formula C5H7N3OS B6232971 1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one CAS No. 2680533-29-1

1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one

Cat. No.: B6232971
CAS No.: 2680533-29-1
M. Wt: 157.2
InChI Key:
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Description

1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a sulfanyl group and a methyl group attached to the triazole ring, as well as an ethanone group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted under specific conditions to obtain the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties. In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. Additionally, in the industry, it can be used as an intermediate in the production of various chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming disulfide bonds with target proteins. These interactions can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one can be compared with other similar compounds, such as 1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol and N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine . These compounds share the triazole ring and sulfanyl group but differ in other functional groups attached to the triazole ring. The unique combination of functional groups in this compound imparts specific chemical and biological properties that distinguish it from these similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one involves the conversion of 4-methyl-5-mercapto-1,2,4-triazole to the corresponding ethanone derivative.", "Starting Materials": [ "4-methyl-5-mercapto-1,2,4-triazole", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-methyl-5-mercapto-1,2,4-triazole in methanol and add sodium acetate. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add acetic anhydride to the mixture and stir for an additional 30 minutes.", "Step 3: Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.", "Step 4: Wash the precipitate with water and dry it under vacuum to obtain 1-(4-methyl-5-acetyl-4H-1,2,4-triazol-3-yl)ethan-1-one.", "Step 5: Dissolve 1-(4-methyl-5-acetyl-4H-1,2,4-triazol-3-yl)ethan-1-one in ethanol and add sodium sulfide. Stir the mixture for 2 hours at room temperature.", "Step 6: Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.", "Step 7: Wash the precipitate with water and dry it under vacuum to obtain 1-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-one." ] }

CAS No.

2680533-29-1

Molecular Formula

C5H7N3OS

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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